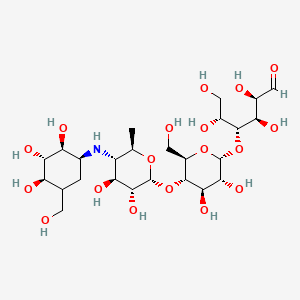
Dihydroacarbose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydroacarbose is a compound belonging to the class of organic compounds known as aminocyclitol glycosides. These compounds contain an aminocyclitol moiety glycosidically linked to a carbohydrate moiety. This compound is a derivative of acarbose, a microbial secondary metabolite that exhibits strong inhibitory activity against alpha-D-glucosidases such as sucrase and maltase .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dihydroacarbose involves the reductive coupling of 4,6-dideoxy-4-amino-11,61-anhydro-21,31,22,32,62,23,33-hepta-O-benzyl-4,6-dideoxy-beta-maltotriose and 2,3,4-tris(benzyloxy)-5-(trityloxymethyl)cyclohexanone using sodium cyanoborohydride . The reaction conditions typically involve the use of trifluoroacetic anhydride, dimethyl sulfoxide, and triethylamine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield.
化学反応の分析
Types of Reactions: Dihydroacarbose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
科学的研究の応用
Dihydroacarbose has several scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosidase inhibition and carbohydrate chemistry.
Biology: this compound is studied for its potential effects on carbohydrate metabolism and enzyme inhibition.
Industry: this compound can be used in the development of enzyme inhibitors and as a reference compound in pharmaceutical research.
作用機序
Dihydroacarbose exerts its effects by inhibiting alpha-D-glucosidases, enzymes responsible for breaking down complex carbohydrates into simple sugars . By inhibiting these enzymes, this compound reduces the absorption of carbohydrates in the intestines, leading to lower postprandial blood glucose levels. The molecular targets include intestinal glucoamylase, sucrase, maltase, and isomaltase .
類似化合物との比較
Acarbose: Acarbose is a closely related compound with similar inhibitory activity against alpha-D-glucosidases.
Miglitol: Another alpha-glucosidase inhibitor used in managing diabetes.
Voglibose: A third alpha-glucosidase inhibitor with similar applications.
Uniqueness: Dihydroacarbose is unique due to its specific structure and the presence of an aminocyclitol moiety glycosidically linked to a carbohydrate moiety. This structure contributes to its strong inhibitory activity against alpha-D-glucosidases, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
85382-75-8 |
|---|---|
分子式 |
C25H45NO18 |
分子量 |
647.6 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,2S,3S,4R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C25H45NO18/c1-7-13(26-9-2-8(3-27)14(33)18(37)15(9)34)17(36)20(39)24(41-7)44-23-12(6-30)42-25(21(40)19(23)38)43-22(11(32)5-29)16(35)10(31)4-28/h4,7-27,29-40H,2-3,5-6H2,1H3/t7-,8?,9+,10+,11-,12-,13-,14-,15+,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-/m1/s1 |
InChIキー |
BJUUWTJVTADRIC-CNFUEUFMSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)N[C@H]3CC([C@H]([C@@H]([C@H]3O)O)O)CO |
正規SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)NC3CC(C(C(C3O)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


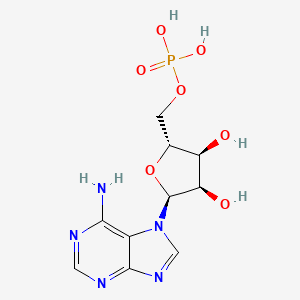
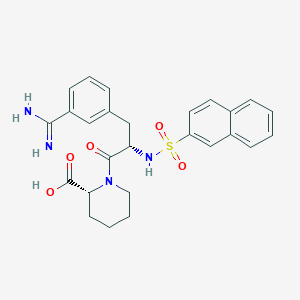
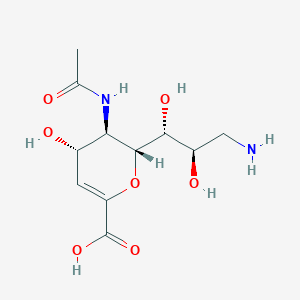
![8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-iodophenyl)methyl]-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776882.png)
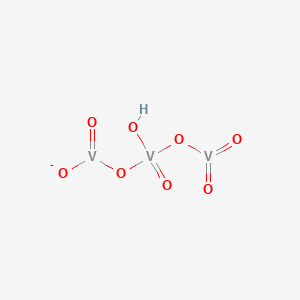

![8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776898.png)
![3,4-Dihydroxy-2-[(methylsulfanyl)methyl]-5-(4-oxo-4,5-dihydro-3H-pyrrolo[3,2-D]pyrimidin-7-YL)pyrrolidinium](/img/structure/B10776911.png)
![[(2S,3R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10776915.png)
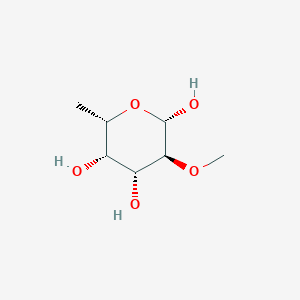
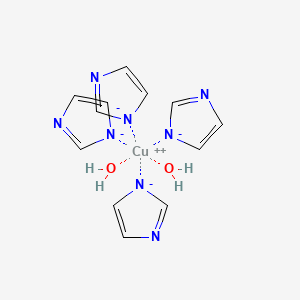
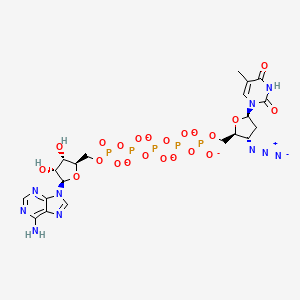
![[(3S)-3,4-di(hexanoyloxy)butyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10776940.png)
![[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5R,6S)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B10776948.png)
